molecular formula C26H25NO5 B12318489 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-3-(4-methoxyphenyl)propanoic acid

2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B12318489
M. Wt: 431.5 g/mol
InChI Key: FRHSGZVWEBYEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-methyl-O-methyl-D-tyrosine is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group on the nitrogen atom, and a methoxy group on the oxygen atom of the tyrosine side chain. This compound is primarily used in peptide synthesis and proteomics research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-methyl-O-methyl-D-tyrosine typically involves the protection of the amino group of D-tyrosine with the Fmoc group. This can be achieved by reacting D-tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The methylation of the nitrogen and oxygen atoms can be carried out using methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of Fmoc-N-methyl-O-methyl-D-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-methyl-O-methyl-D-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Fmoc-N-methyl-O-methyl-D-tyrosine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The methyl groups on the nitrogen and oxygen atoms provide steric hindrance, enhancing the stability of the compound and facilitating its incorporation into peptides . The Fmoc group is removed by treatment with a base such as piperidine, allowing the amino group to participate in peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-N-methyl-O-methyl-D-tyrosine is unique due to the presence of both methyl groups on the nitrogen and oxygen atoms, providing enhanced stability and steric hindrance. This makes it particularly useful in the synthesis of peptides with complex structures and in applications requiring high stability .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHSGZVWEBYEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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